
alpha-Methyltryptophan
Overview
Description
Alpha-methyltryptophan is a synthetic analog of the natural amino acid tryptophan. It is known for its role in the study of brain serotonergic systems and has been used as a tracer in positron emission tomography (PET) imaging to measure serotonin synthesis in the brain . This compound is also explored for its potential therapeutic applications, particularly in cancer research .
Preparation Methods
Alpha-methyltryptophan can be synthesized through several routes. One common method involves the nitroaldol condensation between indole-3-carboxaldehyde and nitroethane under ammonium acetate catalysis, producing 1-(3-indolyl)-2-nitropropene-1, which can then be reduced using a reducing agent like lithium aluminum hydride . Another method involves the condensation between indole-3-acetone and hydroxylamine, followed by reduction of the obtained ketoxime with lithium aluminum hydride .
Chemical Reactions Analysis
Alpha-methyltryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can produce different derivatives, such as alpha-methylserotonin.
Substitution: It can undergo substitution reactions, particularly at the indole ring.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Immunomodulation and Cancer Therapy
Indoleamine 2,3-Dioxygenase Inhibition
α-Methyltryptophan is primarily recognized as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor suppression. By inhibiting IDO, α-MT can enhance T cell-mediated immune responses, making it a candidate for cancer immunotherapy. Studies have shown that α-MT administration can reduce immune suppression mediated by regulatory T cells (Tregs) and improve responses to cancer treatments .
Clinical Applications
- Cancer Treatment : α-Methyltryptophan has been investigated for its ability to reverse IDO-mediated immunosuppression in cancer patients. It is suggested that combining α-MT with other therapeutic agents could enhance the efficacy of existing cancer therapies .
- Infection Management : The compound has also shown promise in treating infections by boosting the immune response .
Metabolic Regulation
Diabetic Nephropathy
Recent studies have highlighted the protective effects of α-Methyltryptophan against diabetic nephropathy in db/db mice. The compound was found to significantly improve kidney function and reduce renal fibrosis by inhibiting IDO1 and regulating metabolic pathways associated with diabetes .
Mechanisms of Action
- Amino Acid Transport Blockade : α-MT acts as a blocker of the SLC6A14 amino acid transporter, which is implicated in various metabolic disorders. This blockade leads to improved insulin sensitivity and glucose tolerance in animal models .
- Metabolomic Effects : Metabolomic analyses indicate that α-MT administration can rectify metabolic disturbances related to diabetes, including alterations in amino acid metabolism and energy production pathways .
Neuroimaging Applications
Positron Emission Tomography (PET)
α-Methyltryptophan is utilized as a tracer in PET imaging to monitor serotonergic neurons. The compound's resistance to metabolism allows it to remain longer in the brain compared to tryptophan, making it suitable for imaging purposes .
Clinical Relevance
- Epilepsy Diagnosis : Studies have demonstrated that α-Methyltryptophan can identify epileptogenic regions in patients with pharmacoresistant epilepsy. Increased uptake of the tracer in specific brain areas correlates with abnormal serotonergic activity, providing insights into epilepsy mechanisms .
Weight Management
Research indicates that α-Methyltryptophan may have potential as a weight-loss agent. Animal studies have shown that administration of this compound leads to significant weight reduction, possibly through its effects on serotonin metabolism and appetite regulation .
Summary Table of Applications
Mechanism of Action
Alpha-methyltryptophan acts by blocking the amino acid transporter SLC6A14, leading to amino acid starvation in cancer cells. This blockade results in decreased mTOR signaling, evidenced by decreased phosphorylation of S6 and S6 kinase . The initial response to this treatment is the induction of autophagy, followed by apoptosis when autophagy is inhibited .
Comparison with Similar Compounds
Alpha-methyltryptophan is similar to other tryptophan derivatives, such as alpha-methyltryptamine. Both compounds have a methyl substituent at the alpha carbon, making them relatively poor substrates for monoamine oxidase A, thereby prolonging their half-life and allowing them to reach the brain . this compound is unique in its specific action on the SLC6A14 transporter, making it a valuable tool in cancer research .
Similar compounds include:
Alpha-methyltryptamine: A psychedelic, stimulant, and entactogen drug of the tryptamine class.
Tryptophan: The natural amino acid precursor to serotonin.
Biological Activity
Alpha-methyltryptophan (α-MTP) is a synthetic amino acid derivative of tryptophan that has garnered attention for its biological activity, particularly in relation to serotonin metabolism and potential therapeutic applications. This article explores the compound's mechanisms, metabolic pathways, and its implications in various biological contexts, supported by data tables and case studies.
Overview of this compound
Chemical Structure and Properties
α-MTP is characterized by the addition of a methyl group at the alpha position of the tryptophan molecule. This modification allows α-MTP to cross the blood-brain barrier more effectively than its metabolites, enabling it to influence central nervous system (CNS) processes.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
α-MTP acts primarily as a prodrug for α-methylserotonin (α-MS), which is a significant neurotransmitter in the serotonergic system. Upon administration, α-MTP is metabolized into α-MS and α-methyltryptamine (α-MT), both of which exhibit serotonergic activity.
-
Serotonin Synthesis
The biological activity of α-MTP is closely linked to its role in serotonin synthesis. Studies using positron emission tomography (PET) have demonstrated that α-MTP can be utilized as a tracer to measure serotonin synthesis rates in the brain. The uptake and retention of α-MTP correlate with serotonin production, making it a valuable tool for studying serotonergic function in various conditions . -
Inhibition of Tryptophan Hydroxylase
α-MTP has also been shown to inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This inhibition can lead to altered levels of serotonin and its metabolites in both peripheral and central systems, impacting mood regulation and other physiological processes .
Table 1: Summary of Biological Effects of this compound
Case Study: Serotonin Synthesis Measurement
In a study involving rats, researchers administered α-[3H]MTrp and measured the resultant radioactivity in the dorsal raphe nucleus, a key area for serotonin production. The findings indicated that higher concentrations of α-MTP led to increased radioactivity corresponding to enhanced serotonin synthesis .
Clinical Implications
-
Neuropsychiatric Disorders
Given its role in modulating serotonin levels, α-MTP has potential applications in treating neuropsychiatric disorders such as depression and anxiety. Its ability to influence serotonin synthesis could provide new avenues for therapeutic intervention. -
Cancer Immunotherapy
Research indicates that altering tryptophan metabolism through compounds like α-MTP can impact tumor microenvironments, potentially enhancing responses to immunotherapies such as pembrolizumab .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study α-methyltryptophan’s inhibition of tryptophan oxygenase activity?
α-Methyltryptophan (α-MT) is frequently studied in hepatic enzyme systems using rat liver homogenates or purified tryptophan oxygenase (TO) preparations. Key steps include:
- Enzyme activity assays : Measure TO activity via spectrophotometric detection of reaction products (e.g., kynurenine) with and without α-MT .
- In vivo models : Administer α-MT to rodents and quantify hepatic tryptophan metabolites via HPLC or mass spectrometry .
- Cyanide interaction studies : Assess α-MT’s facilitation of cyanide binding to TO, a mechanism critical for competitive inhibition .
Q. How does α-methyltryptophan serve as a substrate analog in serotonin synthesis studies?
α-MT competes with tryptophan for transport across the blood-brain barrier and incorporation into serotonin pathways. Methodologically:
- Radiolabeled tracers : Use [¹¹C]- or [¹⁴C]-labeled α-MT in positron emission tomography (PET) to quantify serotonin synthesis rates in vivo .
- Kinetic modeling : Apply the Patlak graphical method to calculate blood-to-brain transfer constants, accounting for α-MT’s unique transport kinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported effects of α-methyltryptophan across different experimental models?
Discrepancies often arise from variations in species, dosing regimens, or enzyme isoform expression. To address this:
- Comparative studies : Replicate experiments in parallel using rodent models (e.g., rats vs. mice) and human cell lines .
- Dose-response analysis : Establish α-MT’s IC₅₀ for TO inhibition in vitro and correlate with in vivo metabolite depletion .
- Statistical validation : Use ANOVA with post-hoc tests to identify confounding variables (e.g., dietary tryptophan intake) .
Q. What methodological challenges arise when determining the lumped constant for α-methyltryptophan in serotonin synthesis rate calculations?
The lumped constant (LC) accounts for differences between α-MT and endogenous tryptophan in transport and metabolism. Key steps for validation:
- Dual-tracer experiments : Co-administer [¹⁴C]tryptophan and [¹¹C]α-MT to directly compare uptake kinetics .
- Graphical analysis : Apply the Patlak plot to estimate LC, ensuring steady-state assumptions hold during PET imaging .
- Error minimization : Use nonlinear regression to adjust for α-MT’s partial metabolism via non-serotonin pathways .
Q. How can α-methyltryptophan be integrated into tryptophan depletion studies to investigate serotonin-related psychiatric disorders?
Advanced protocols include:
- Controlled depletion : Administer α-MT with a low-tryptophan diet to induce acute serotonin reductions, followed by behavioral assays .
- Ethical considerations : Monitor mood changes in human subjects and obtain IRB approval for protocols involving serotonin manipulation .
- Data interpretation : Correlate cerebrospinal fluid (CSF) 5-HIAA levels with PET-derived serotonin synthesis rates .
Q. Methodological and Analytical Considerations
Q. What statistical frameworks are recommended for analyzing α-methyltryptophan’s dose-dependent effects on enzyme kinetics?
- Michaelis-Menten analysis : Fit enzyme velocity data to nonlinear models to estimate and in the presence of α-MT .
- Bootstrap resampling : Quantify uncertainty in parameter estimates for small-sample studies .
- Software tools : Use GraphPad Prism or R packages (e.g.,
drc
) for robust curve fitting .
Q. How do researchers validate α-methyltryptophan’s specificity in modulating tryptophan metabolism versus off-target effects?
- Knockout models : Compare TO activity in wild-type and mice treated with α-MT .
- Metabolomic profiling : Use LC-MS/MS to screen for unexpected shifts in kynurenine or indole pathways .
- Control experiments : Co-administer competitive inhibitors (e.g., allopurinol) to isolate α-MT-specific effects .
Q. Historical and Contemporary Context
Q. How have historical studies on α-methyltryptophan (e.g., Sourkes, 1971) informed modern methodologies for studying tryptophan metabolism?
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350250 | |
Record name | alpha-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-25-4 | |
Record name | alpha-Methyl-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.